molecular formula CH3B B3334214 Bromo(dideuterio)methane CAS No. 4960-89-8

Bromo(dideuterio)methane

Cat. No.: B3334214
CAS No.: 4960-89-8
M. Wt: 96.95 g/mol
InChI Key: GZUXJHMPEANEGY-DICFDUPASA-N
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Description

Bromo(dideuterio)methane, also known as bromomethane-d2, is a deuterated derivative of bromomethane. It is a colorless, non-flammable gas with the chemical formula CD2Br. The compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(dideuterio)methane can be synthesized through the bromination of deuterated methane (CD4). The reaction typically involves the use of bromine (Br2) in the presence of ultraviolet light, which facilitates the substitution of hydrogen atoms with bromine atoms. The reaction proceeds as follows: [ \text{CD}_4 + \text{Br}_2 \rightarrow \text{CD}_3\text{Br} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar bromination techniques, ensuring the availability of deuterated methane as a starting material.

Chemical Reactions Analysis

Types of Reactions: Bromo(dideuterio)methane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or cyanide ions (CN-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated alkenes.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming deuterated brominated products.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, cyanide ions, and other nucleophiles.

    Bases: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for elimination reactions.

    Catalysts: Ultraviolet light for photochemical reactions.

Major Products:

    Substitution Products: Deuterated alcohols, nitriles, and other substituted compounds.

    Elimination Products: Deuterated alkenes.

    Addition Products: Deuterated brominated alkanes and alkenes.

Scientific Research Applications

Bromo(dideuterio)methane has several applications in scientific research, including:

    Isotopic Labeling: Used as a tracer in chemical and biological studies to track reaction pathways and mechanisms.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized as a reference compound in NMR spectroscopy due to its distinct deuterium signals.

    Synthetic Chemistry: Employed in the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.

    Pharmaceutical Research: Used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of bromo(dideuterio)methane in chemical reactions involves the formation of free radicals under photochemical conditions. The bromine atom abstracts a deuterium atom from the methane, forming a deuterated methyl radical (CD3•) and a bromine radical (Br•). These radicals can then participate in various reactions, leading to the formation of deuterated products.

Comparison with Similar Compounds

    Bromomethane (CH3Br): The non-deuterated analog of bromo(dideuterio)methane, commonly used as a fumigant and in organic synthesis.

    Chloromethane (CH3Cl): A related halomethane with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.

    Deuterated Methane (CD4): The fully deuterated form of methane, used as a starting material for the synthesis of this compound.

Uniqueness: this compound is unique due to its isotopic composition, which provides distinct advantages in isotopic labeling and NMR spectroscopy. Its deuterium atoms offer insights into reaction mechanisms and kinetics that are not possible with non-deuterated analogs.

Properties

IUPAC Name

bromo(dideuterio)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Br/c1-2/h1H3/i1D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXJHMPEANEGY-DICFDUPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584363
Record name Bromo(~2~H_2_)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4960-89-8
Record name Bromo(~2~H_2_)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4960-89-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromo(dideuterio)methane
Reactant of Route 2
Bromo(dideuterio)methane
Reactant of Route 3
Bromo(dideuterio)methane

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